molecular formula C17H21N3O4 B14710891 Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- CAS No. 14583-52-9

Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]-

Katalognummer: B14710891
CAS-Nummer: 14583-52-9
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: OUJTYQBSIDAMQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- is a complex organic compound that features a benzamide core structure with additional functional groups, including a morpholinylmethyl and a piperidinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a cyclization reaction involving a suitable precursor.

    Introduction of the Morpholinylmethyl Group: This step involves the alkylation of the piperidinyl intermediate with a morpholinylmethyl halide under basic conditions.

    Formation of the Benzamide Core: The final step involves the coupling of the morpholinylmethyl-piperidinyl intermediate with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide
  • N-1-adamantyl-4-(4-morpholinylmethyl)benzamide

Uniqueness

Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Eigenschaften

CAS-Nummer

14583-52-9

Molekularformel

C17H21N3O4

Molekulargewicht

331.4 g/mol

IUPAC-Name

N-[1-(morpholin-4-ylmethyl)-2,6-dioxopiperidin-3-yl]benzamide

InChI

InChI=1S/C17H21N3O4/c21-15-7-6-14(18-16(22)13-4-2-1-3-5-13)17(23)20(15)12-19-8-10-24-11-9-19/h1-5,14H,6-12H2,(H,18,22)

InChI-Schlüssel

OUJTYQBSIDAMQL-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C(=O)C1NC(=O)C2=CC=CC=C2)CN3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.